3-(Benzotriazol-2-yl)-2-methoxy-5-methylaniline
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Overview
Description
3-(Benzotriazol-2-yl)-2-methoxy-5-methylaniline is a compound that belongs to the class of benzotriazole derivatives Benzotriazole derivatives are known for their diverse applications in various fields, including medicinal chemistry, material sciences, and industrial applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 3-(Benzotriazol-2-yl)-2-methoxy-5-methylaniline typically involves the introduction of the benzotriazole moiety into the molecular scaffold. One common method involves the reaction of 2-methoxy-5-methylaniline with benzotriazole under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of benzotriazole derivatives, including this compound, often involves large-scale synthesis using optimized reaction conditions. The process may include steps such as purification and isolation of the final product to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions
3-(Benzotriazol-2-yl)-2-methoxy-5-methylaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out to modify the benzotriazole moiety or other functional groups.
Substitution: The compound can undergo substitution reactions, where specific substituents on the benzotriazole ring are replaced with other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, solvent, and catalyst, are optimized to achieve the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can result in various substituted benzotriazole derivatives .
Scientific Research Applications
3-(Benzotriazol-2-yl)-2-methoxy-5-methylaniline has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 3-(Benzotriazol-2-yl)-2-methoxy-5-methylaniline involves its interaction with molecular targets and pathways. The benzotriazole moiety can form non-covalent interactions, such as π–π stacking and hydrogen bonding, with enzymes and receptors. These interactions enable the compound to exert its effects in biological systems .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 3-(Benzotriazol-2-yl)-2-methoxy-5-methylaniline include other benzotriazole derivatives, such as:
- 2-(Benzotriazol-2-yl)-4-methylphenol
- 2-(Benzotriazol-2-yl)-4,6-di-tert-butylphenol
- 2-(Benzotriazol-2-yl)-4-(1,1,3,3-tetramethylbutyl)phenol
Uniqueness
The presence of the methoxy and methyl groups on the aniline ring can influence its reactivity and interactions with other molecules .
Properties
Molecular Formula |
C14H14N4O |
---|---|
Molecular Weight |
254.29 g/mol |
IUPAC Name |
3-(benzotriazol-2-yl)-2-methoxy-5-methylaniline |
InChI |
InChI=1S/C14H14N4O/c1-9-7-10(15)14(19-2)13(8-9)18-16-11-5-3-4-6-12(11)17-18/h3-8H,15H2,1-2H3 |
InChI Key |
UCTUZNPBSYOQAQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)N2N=C3C=CC=CC3=N2)OC)N |
Origin of Product |
United States |
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